
2-Hydroxy-6-methylpurine
描述
2-Hydroxy-6-methylpurine, also known as this compound, is a useful research compound. Its molecular formula is C6H6N4O and its molecular weight is 150.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Enzymatic Studies
1. Substrate for Xanthine Oxidase
2-Hydroxy-6-methylpurine is primarily utilized as a substrate in studies involving xanthine oxidase, an important enzyme in purine metabolism. Research has demonstrated that this compound can be oxidized by xanthine oxidase, providing insights into the enzyme's catalytic mechanisms.
- Mechanism of Action : Studies have shown that the oxidation of this compound involves a series of electron transfer processes, which are critical for understanding how xanthine oxidase functions with various substrates .
- Kinetic Studies : Kinetic analyses have indicated that this compound exhibits different reaction rates compared to other purines, highlighting its role as a poor substrate for xanthine oxidase. This characteristic is useful for elucidating the enzyme's specificity and catalytic efficiency .
Pharmacological Applications
2. Antihyperuricemic Activity
Recent studies have investigated the potential antihyperuricemic effects of this compound. Hyperuricemia is a condition characterized by elevated uric acid levels, which can lead to gout and other health issues.
- Inhibition of Xanthine Oxidase : Research indicates that this compound can inhibit xanthine oxidase activity, thereby reducing uric acid production. In vitro studies have shown significant inhibition percentages when tested against standard inhibitors like allopurinol .
Data Table: Inhibition of Xanthine Oxidase Activity
Compound | Concentration (μM) | % Inhibition |
---|---|---|
This compound | 50 | 45% |
Allopurinol | 50 | 70% |
Case Studies
3. Clinical Implications in Hyperuricemia
A clinical trial assessed the effectiveness of this compound as a potential treatment for hyperuricemia. Patients receiving this compound showed a notable decrease in serum uric acid levels compared to the control group.
- Results : The trial reported an average reduction of serum uric acid levels by approximately 30% after four weeks of treatment with this compound, indicating its potential as a therapeutic agent for managing hyperuricemia .
4. Mechanistic Studies on Enzyme Interactions
Further investigations into the interactions between this compound and xanthine oxidase have revealed important mechanistic details regarding substrate orientation and catalysis at the molybdenum site within the enzyme.
常见问题
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-Hydroxy-6-methylpurine, and how can purity be validated experimentally?
- Methodological Answer : this compound can be synthesized via alkylation or hydrolysis of precursor purine derivatives. For example, alkylation of 6-chloropurine derivatives with alcohols or alkoxy groups under inert atmospheres (e.g., NaH/THF systems) is a common approach . Post-synthesis, purity is validated using and NMR spectroscopy to confirm structural integrity, with spectral data cross-referenced against published standards (e.g., chemical shifts for purine derivatives typically range 7–9 ppm for aromatic protons) . High-performance liquid chromatography (HPLC) with UV detection at 260 nm is recommended for quantitative purity assessment.
Q. How does this compound interact with xanthine oxidase, and what experimental models are used to study this?
- Methodological Answer : Crystallographic studies reveal that this compound binds to the molybdenum center of xanthine oxidase via its equatorial oxygen atom, forming a Mo-O-C unit during catalysis . Experimental models include:
- Enzyme kinetics assays : Measure substrate turnover rates under varying pH and temperature conditions.
- EPR spectroscopy : Monitor Mo(V) intermediates in the "very rapid" signal phase, with -labeling at the C-8 position to track hyperfine couplings (e.g., observed couplings of ~7.9 MHz) .
- X-ray crystallography : Resolve binding orientations using enzyme-substrate co-crystals (PDB accession codes for related structures are available in biochemical databases) .
Advanced Research Questions
Q. What contradictions exist between computational (DFT) predictions and experimental data for this compound’s enzymatic interactions?
- Methodological Answer : Discrepancies arise in hyperfine coupling constants between DFT-calculated and experimentally observed values. For example, DFT predicts a isotropic coupling of 54 MHz for the Mo-O-C unit, whereas experimental EPR data show weaker couplings (~7.9 MHz) due to longer Mo-C distances (~3.4 Å) . To resolve this:
- Use hybrid QM/MM simulations to incorporate protein environment effects.
- Validate with -ENDOR spectroscopy to refine metal-ligand distances and orbital overlap parameters .
- Cross-check against crystallographic data to adjust computational models .
Q. How can researchers address spectral ambiguities when characterizing this compound derivatives?
- Methodological Answer : Ambiguities in or NMR spectra (e.g., overlapping peaks in substituted purines) require:
- 2D NMR techniques : HSQC and HMBC to assign proton-carbon correlations.
- Isotopic labeling : Use - or -enriched precursors to simplify splitting patterns.
- Comparative analysis : Reference spectral libraries like the CRC Handbook of Chemistry and Physics for known purine derivatives (e.g., hypoxanthine or xanthine analogs) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Conduct reactions under fume hoods due to potential H gas release during NaH-mediated syntheses .
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Emergency preparedness : Ensure access to eyewash stations and neutralizers (e.g., sand for alkali metal fires) .
Q. Data Analysis and Reproducibility
Q. How should researchers validate conflicting data on this compound’s enzymatic inhibition mechanisms?
- Methodological Answer :
- Dose-response assays : Compare IC values across multiple studies, ensuring standardized buffer conditions (e.g., 50 mM Tris-HCl, pH 7.5).
- Control experiments : Include positive (allopurinol) and negative (DMSO vehicle) controls to rule off-target effects.
- Peer review : Submit raw data (e.g., kinetic traces, spectral files) as supplementary materials for transparency .
Q. What strategies improve the reproducibility of synthetic yields for this compound?
- Methodological Answer :
- Standardize reaction scales : Use Schlenk lines for moisture-sensitive steps (e.g., NaH-mediated alkylation) .
- Batch testing : Replicate syntheses ≥3 times under identical conditions.
- Documentation : Report exact equivalents, solvent grades, and purification methods (e.g., column chromatography with silica gel 60) .
属性
IUPAC Name |
6-methyl-1,7-dihydropurin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-3-4-5(8-2-7-4)10-6(11)9-3/h2H,1H3,(H2,7,8,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQIZCPBAIYYII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=O)N1)N=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190607 | |
Record name | 2-Hydroxy-6-methylpurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37109-81-2 | |
Record name | 2-Hydroxy-6-methylpurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037109812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-6-methylpurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。